N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline
Description
Chromen-2-One Core Structure Elucidation
The chromen-2-one scaffold consists of a benzopyrone system with a lactone ring (Figure 1). Key structural features include:
- Aromatic ring : Positions 5–10 form a benzene ring with electron-donating substituents (methoxy and methyl groups).
- Lactone ring : A six-membered oxygen-containing ring fused to the benzene ring, with a ketone at position 2.
- Substituent positions :
The planar structure of the chromenone core facilitates π-π stacking interactions, as observed in related coumarin derivatives.
Propanoyl-Norvaline Side Chain Configuration
The propanoyl-norvaline moiety consists of:
- Propanoyl linker : A three-carbon chain connecting the chromenone core to the norvaline residue.
- Norvaline : A non-proteinogenic amino acid with a four-carbon side chain (CH₂CH₂CH₂CH₃).
The amide bond between the propanoyl group and norvaline’s α-amino group adopts a trans configuration, minimizing steric clashes. The carboxylic acid terminus of norvaline remains deprotonated under physiological pH, enhancing solubility.
Crystallographic Studies and Conformational Analysis
While no experimental crystallographic data for this specific compound is publicly available, analogous coumarin derivatives exhibit the following features:
- Chromenone core : Nearly planar, with bond lengths of 1.36 Å (C=O) and 1.41 Å (C-O) in the lactone ring.
- Methoxy groups : Adopt an axial orientation relative to the aromatic plane.
Molecular dynamics simulations predict that the propanoyl-norvaline side chain adopts a gauche conformation in aqueous environments, optimizing hydrogen bonding with solvent molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.28 (t, 3H) | CH₃ in norvaline side chain |
| 2.15 (s, 3H) | 8-CH₃ |
| 2.41 (s, 3H) | 4-CH₃ |
| 3.82 (s, 3H) | 7-OCH₃ |
| 4.12 (m, 1H) | α-CH of norvaline |
| 6.35 (s, 1H) | H-5 |
| 7.48 (s, 1H) | H-6 |
¹³C NMR (100 MHz, DMSO-d₆) :
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-6-15(19(23)24)21-17(22)10-8-14-11(2)13-7-9-16(26-4)12(3)18(13)27-20(14)25/h7,9,15H,5-6,8,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
PYYYPSSZELDUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Coumarin Precursor Synthesis
The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoyl intermediate is typically prepared via Pechmann condensation or Kostanecki acylation. A optimized protocol involves:
-
Pechmann Cyclization :
Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in concentrated sulfuric acid at 0–5°C for 4–6 hours, yielding 7-hydroxy-4-methylcoumarin. Subsequent methylation using dimethyl sulfate in alkaline conditions introduces the 7-methoxy group. -
Side Chain Elongation :
The 3-position is functionalized via Friedel-Crafts acylation with propionyl chloride in anhydrous AlCl₃, achieving 85–92% yields.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, 0°C | 4 hr | 89 |
| Methylation | (CH₃O)₂SO₂, NaOH | 60°C, 2 hr | 95 |
| Acylation | Propionyl chloride, AlCl₃ | RT, 12 hr | 87 |
Amide Bond Formation with Norvaline
Coupling the coumarin-propanoyl acid with norvaline employs three principal strategies:
Acid Chloride Method
-
Chlorination : Treating 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride.
-
Aminolysis : Reaction with norvaline methyl ester in dichloromethane (DCM) at 0°C, followed by saponification with LiOH/THF-H₂O, yields the target compound (62–68% overall).
Limitations : Epimerization risks at norvaline’s α-carbon under acidic conditions.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
-
Activation : EDC/HOBt activates the carboxylic acid at 0°C for 30 min.
-
Coupling : Norvaline (free amine) is added, with the reaction stirred at RT for 12–18 hours (78–84% yield).
Advantages : Minimizes racemization compared to acid chloride route.
Enzymatic Synthesis
Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents:
-
Solvent System : Tert-butanol with 3Å molecular sieves.
-
Conversion : 91% enantiomeric excess (ee) achieved at 45°C in 24 hr.
Process Optimization and Scalability
Solvent and Temperature Effects
Protective Group Strategies
-
Norvaline Protection : Boc (tert-butoxycarbonyl) groups prevent unwanted side reactions during coupling. Deprotection with TFA/DCM (1:1) proceeds quantitatively.
-
Coumarin Methoxy Stability : Demethylation is avoided by maintaining pH > 5 during aqueous workups.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): Retention time 12.3 min, purity >98%.
Comparative Analysis with Structural Analogs
| Parameter | Glycine Derivative | Norvaline Derivative |
|---|---|---|
| Molecular Weight | 333.3 g/mol | 432.4 g/mol |
| LogP (Calculated) | 2.1 | 3.8 |
| Coupling Yield | 74% | 82% |
| Aqueous Solubility | 12 mg/mL | 4.5 mg/mL |
The norvaline variant’s increased hydrophobicity enhances membrane permeability but reduces water solubility, necessitating formulation adjustments for bioavailability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline undergoes various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce chromen-2-ol derivatives.
Scientific Research Applications
Structural Features
The compound features a chromen-2-one core structure with methoxy and dimethyl substitutions, which enhance its biological activity. The propanoyl group linked to norvaline contributes to its interaction with various molecular targets.
Anticancer Potential
Research indicates that N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline may exhibit anticancer properties. Its mechanism involves the modulation of key signaling pathways associated with apoptosis and cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Case Study: Inhibition of Topoisomerase II
A study evaluated the effects of various coumarin derivatives on topoisomerase II activity. The results demonstrated that certain derivatives could significantly inhibit enzyme activity, leading to increased apoptosis in cancer cell lines such as A375 and OVCAR3 .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structural features allow it to interact selectively with enzyme active sites.
Drug Development
The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its ability to inhibit cancer cell proliferation positions it as a potential lead compound in anticancer drug discovery.
Example: Coumarin Derivatives in Cancer Therapy
Coumarin derivatives have been extensively studied for their anticancer effects. For instance, a series of modified coumarins demonstrated significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of compounds similar to this compound .
Future Research Directions
Further research is required to fully elucidate the mechanisms through which this compound exerts its biological effects. Investigating its pharmacokinetics and bioavailability will be crucial for assessing its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Coumarin Derivatives
(a) Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one)
- Molecular Formula : C₂₀H₁₈O₄ (322.4 g/mol)
- Key Features : Contains a prenyl group (3-methylbut-2-enyl) at the phenyl ring and a hydroxyl group at the 7-position of the chromen-4-one core.
- Comparison: Unlike the target compound, neobavaisoflavone lacks the methoxy and methyl groups on the coumarin ring but includes a prenyl substituent linked to a phenolic ring. This prenyl group enhances interactions with hydrophobic protein pockets in molecular docking studies, suggesting divergent biological targets compared to the target compound’s amino acid side chain .
(b) 4-Methyl-2-oxo-2H-chromene-7-diazonium chloride
- Molecular Formula : C₁₀H₇ClN₂O₂
- Key Features : Features a diazonium chloride group at the 7-position and a methyl group at the 4-position.
Amino Acid-Conjugated Derivatives
(a) N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide
- Molecular Formula : C₂₈H₂₈N₃O₅
- Key Features: Combines a benzamide group with a hydroxy-phenylpropanoyl backbone.
- Comparison: While both compounds include amino acid-like moieties, the target compound’s norvaline conjugate emphasizes aliphatic chain flexibility, whereas this derivative’s aromatic benzamide group may favor π-π stacking in biological systems .
Structural Geometry and Bond Parameters
- Bond Lengths and Angles : Evidence from structural studies (e.g., C21–C22 bond length: 1.518 Å, C22–C23: 1.516 Å) in related compounds () suggests that substituents like methoxy and methyl groups minimally distort the coumarin ring’s planarity, preserving conjugation. In contrast, bulkier groups (e.g., prenyl in neobavaisoflavone) introduce steric effects, altering molecular geometry and interaction profiles .
Biological Activity
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromen-2-one core, substituted with methoxy and dimethyl groups. Its molecular formula is , with a molecular weight of 380.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and enzymes, which can influence cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives of chromen-2-one compounds possess anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . The specific effects of this compound on cancer cells remain to be fully elucidated but suggest a promising avenue for further investigation.
Case Studies
- Study on Chromen Derivatives : A study explored the synthesis and biological evaluation of various chromen derivatives. Results indicated that modifications to the chromen structure could enhance biological activity and selectivity against specific cancer types .
- Mechanistic Insights : Another research effort focused on elucidating the mechanisms through which chromen derivatives exert their effects on cellular pathways. This included assessments of kinase inhibition and downstream effects on cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the chromenone core with norvaline derivatives. Key steps include:
- Coupling Agents : Use DMF with NaOH (or similar bases) to facilitate nucleophilic acyl substitution between the chromenone carboxylic acid derivative and norvaline .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency under reflux conditions .
- Purification : Recrystallization from ethanol/methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using anisotropic displacement parameters and TwinRotMat for twinned data) provides absolute configuration and intermolecular interactions .
- Spectroscopic Analysis :
- NMR : H and C NMR in DMSO-d resolves methoxy (δ ~3.8 ppm), chromenone carbonyl (δ ~160 ppm), and propanoyl protons (δ ~2.5–3.0 ppm) .
- FTIR : Confirm carbonyl stretches (2-oxo chromenone: ~1700 cm; amide: ~1650 cm) .
Q. What analytical methods ensure purity and detect impurities in this compound?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm and MS/MS fragmentation to identify trace impurities (e.g., hydrolyzed chromenone or unreacted norvaline) .
- TLC Monitoring : Silica plates (ethyl acetate:hexane = 3:7) with ninhydrin staining to detect amine-containing byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Replace the methoxy group with halogens (e.g., Cl, Br) or bulkier substituents (e.g., cyclopropoxy) to assess steric/electronic effects on bioactivity .
- In Silico SAR : Use AutoDock Vina to dock derivatives into target proteins (e.g., kinase domains), correlating binding energies (ΔG) with experimental IC values .
Q. What strategies address low bioavailability or blood-brain barrier (BBB) penetration in pharmacokinetic studies?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP >5, enhancing aqueous solubility while retaining BBB permeability via acylguanidine-like neutral zwitterions .
- In Vivo Brain Uptake : Administer radiolabeled compound (e.g., C) to mice; quantify brain homogenate concentrations via HPLC-MS after 24 hours .
Q. How can computational methods predict binding modes and conformational stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to analyze chromenone ring flexibility and propanoyl-norvaline torsion angles .
- QM/MM Hybrid Models : Calculate charge distribution at the B3LYP/6-31G* level to identify electrophilic sites for covalent inhibitor design .
Contradictions and Validation
- Synthetic Yield Discrepancies : reports 39–89% yields for analogous chromenone couplings, but side reactions (e.g., hydrolysis) may require stricter anhydrous conditions .
- Crystallographic Refinement : While SHELXL is robust for small molecules, twinned data may necessitate SHELXD for initial phase determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
